N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide
Description
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a structurally complex molecule featuring a tricyclo[3.3.1.1³,⁷]decane (adamantane-like) core linked to an acetamide group, a hydroxylated heptadecenyl chain, and a beta-D-galactopyranosyl sugar moiety. Its molecular formula is C₄₀H₆₉NO₈, with a molecular weight of 692.98 g/mol (calculated from ). The beta-D-galactopyranosyl group enhances hydrophilicity, while the long unsaturated heptadecenyl chain contributes to lipophilicity, creating an amphiphilic profile that may influence its pharmacokinetics .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(39)28(24-44-35-34(43)33(42)32(41)30(23-38)45-35)37-31(40)22-36-19-25-16-26(20-36)18-27(17-25)21-36/h14-15,25-30,32-35,38-39,41-43H,2-13,16-24H2,1H3,(H,37,40)/b15-14+/t25?,26?,27?,28-,29+,30+,32-,33-,34+,35+,36?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSFVGDPSOVJH-YAHKHYCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential applications.
The compound's molecular formula is , with a molecular weight of approximately 763.3 g/mol. Its structure includes a tricyclic core and a galactopyranosyl moiety, which may contribute to its biological interactions.
Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The presence of the galactopyranosyl group suggests potential interactions with cell surface receptors, which could influence cell signaling pathways.
Anticancer Activity
Studies have shown that compounds containing sugar moieties can enhance the cytotoxicity against cancer cells by modulating apoptosis and inhibiting cell proliferation. For instance, similar compounds have been reported to induce cell cycle arrest in various cancer cell lines, suggesting that N-[(1S,2R,3E)-... may exhibit comparable effects.
| Cell Line | Effect | Reference |
|---|---|---|
| H.Ep. no. 2 | Cell cycle arrest | |
| Leukemia L1210 | Induced apoptosis | |
| Laryngeal carcinoma | Inhibition of proliferation |
Immunomodulatory Effects
The compound's structural components may interact with immune cells, potentially enhancing immune responses or modulating inflammatory pathways. Compounds similar to this one have been shown to activate macrophages and increase cytokine production.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Galactosylceramides : A study investigated the immunological effects of galactosylceramides in murine models, revealing enhanced T-cell activation and cytokine production upon treatment with galactosylated compounds.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various galactosylated lipids on cancer cell lines, demonstrating significant reductions in viability and increased apoptosis rates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of glycosylated tricyclodecane derivatives. Key structural analogs and their distinguishing features are discussed below.
Analog with Trisaccharide Glycosylation
A closely related compound, N-[(1S,2R,3E)-1-[[(O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide, replaces the monosaccharide with a trisaccharide (α-D-galacto-β-D-galacto-β-D-gluco). This modification increases molecular weight (~1,050 g/mol) and hydrophilicity, likely reducing membrane permeability but improving water solubility. Such polysaccharide additions are common in marine-derived glycosides (e.g., salternamides), where sugar complexity correlates with receptor-binding specificity .
Sulfated Beta-D-Galactopyranosyl Analogs
Compounds like (15Z)-N-[(1S,2R,3E)-2-hydroxy-1-{[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl}heptadec-3-en-1-yl]tetracos-15-enamide () feature a 3-O-sulfo-beta-D-galactopyranosyl group. For example, sulfated glycosphingolipids exhibit enhanced binding to selectins in immune responses .
Variants with Modified Acyl Chains
A structural analog with a tetracosenamide (C24) chain instead of heptadecenyl (C17) () demonstrates how chain length and unsaturation impact properties. Longer chains increase lipophilicity (logP ~12 vs. ~9 for the target compound), favoring lipid membrane integration but reducing solubility. The (15Z) unsaturation in the tetracosenamide may also influence fluidity and oxidative stability .
Research Findings and Structural Analysis
NMR-Based Comparative Studies
highlights NMR as a critical tool for comparing analogs. Key findings include:
- Region A (protons 39–44) : Chemical shifts in this region vary between the target compound and analogs, reflecting differences in the glycosyl group’s electronic environment. For instance, sulfation or additional glycosyl linkages deshield nearby protons, causing downfield shifts .
- Region B (protons 29–36) : Shifts here correlate with acyl chain modifications. Longer chains or double bonds alter local magnetic anisotropy, detectable via ¹H and ¹³C NMR .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
